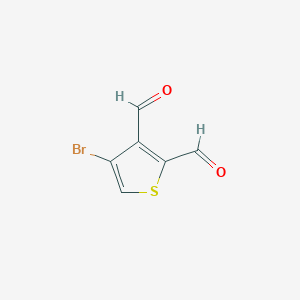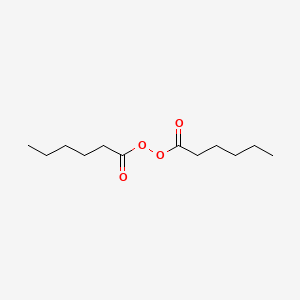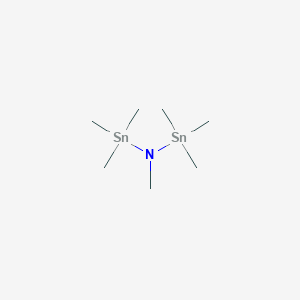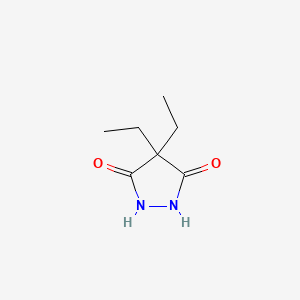
4-Bromo-2,3-thiophenedicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-thiophenedicarboxaldehyde is an organic compound with the molecular formula C6H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two aldehyde groups and a bromine atom attached to the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-Bromo-2,3-thiophenedicarboxaldehyde typically involves a multi-step process. One common method starts with 2,3-thiophenedicarboxaldehyde as the raw material. The compound undergoes a bromination reaction using N-bromosuccinimide in the presence of benzoyl peroxide as a catalyst and carbon tetrachloride or trichloromethane as a solvent. This reaction yields 2,3-di(bromomethyl)thiophene, which is then subjected to a Sommelet reaction with hexamethylenetetramine in trichloromethane to produce this compound .
Análisis De Reacciones Químicas
4-Bromo-2,3-thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation
Aplicaciones Científicas De Investigación
4-Bromo-2,3-thiophenedicarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-thiophenedicarboxaldehyde depends on its specific application. In chemical reactions, the aldehyde groups and the bromine atom play crucial roles in determining the compound’s reactivity. The aldehyde groups can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-Bromo-2,3-thiophenedicarboxaldehyde can be compared with other thiophene derivatives, such as:
2,3-Thiophenedicarboxaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,5-thiophenedicarboxaldehyde:
2-Thiophenecarboxaldehyde: Contains only one aldehyde group, leading to distinct chemical behavior and applications
Propiedades
Número CAS |
933-72-2 |
|---|---|
Fórmula molecular |
C6H3BrO2S |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
4-bromothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3BrO2S/c7-5-3-10-6(2-9)4(5)1-8/h1-3H |
Clave InChI |
UCGHJPAWVUCIDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(S1)C=O)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)


![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)




![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)




![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
